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Compound of Interest

Compound Name: (-)-p-Mentha-1,5-diene

Cat. No.: B1215028 Get Quote

Spectroscopic Profile of (-)-p-Mentha-1,5-diene:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the naturally

occurring monoterpene, (-)-p-Mentha-1,5-diene, also known as (R)-(-)-α-Phellandrene. The

information presented herein is crucial for the identification, characterization, and quality control

of this compound in research and drug development settings. This document summarizes its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and

outlines the general experimental protocols for these analyses.

Introduction
(-)-p-Mentha-1,5-diene is a chiral monoterpene found in the essential oils of various plants. Its

chemical formula is C₁₀H₁₆, and it has a molecular weight of approximately 136.23 g/mol .[1][2]

Accurate spectroscopic analysis is fundamental for the unambiguous identification and purity

assessment of this compound.

Spectroscopic Data
The following sections present the key spectroscopic data for (-)-p-Mentha-1,5-diene in

structured tables for ease of reference and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of (-)-p-Mentha-1,5-diene.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.5-5.8 m 2H
Vinylic Protons (H-2,

H-6)

~2.8-3.0 m 1H Allylic Proton (H-4)

~2.1-2.4 m 2H Allylic Protons (H-3)

~1.8-2.0 m 1H Methine Proton (H-8)

~1.7 s 3H Methyl Protons (H-7)

~0.9 d, J≈7 Hz 6H
Isopropyl Methyl

Protons (H-9, H-10)

¹³C NMR (Carbon-13) Data
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Chemical Shift (δ) ppm Carbon Type Assignment

~145-150 C C-1

~130-135 CH C-5

~120-125 CH C-2

~115-120 CH C-6

~40-45 CH C-4

~30-35 CH₂ C-3

~25-30 CH C-8

~20-25 CH₃ C-7

~15-20 CH₃ C-9, C-10

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of (-)-p-Mentha-1,5-diene is characterized by the presence of C-H and C=C bonds.

Wavenumber (cm⁻¹) Bond Functional Group

~3010-3080 C-H stretch Alkene (=C-H)

~2850-2960 C-H stretch Alkane (-C-H)

~1640-1680 C=C stretch Alkene

~1430-1470 C-H bend Alkane

~800-900 C-H bend Alkene (=C-H out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.
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m/z Relative Intensity (%) Assignment

136 ~20-30 [M]⁺ (Molecular Ion)

121 ~10-20 [M-CH₃]⁺

93 100 [M-C₃H₇]⁺ (Base Peak)

91 ~35-45 [C₇H₇]⁺ (Tropylium ion)

77 ~30-40 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and

experimental conditions.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (-)-p-Mentha-1,5-diene is

dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz

NMR spectrometer.

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and

a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Key parameters

include a spectral width of ~220 ppm, a larger number of scans compared to ¹H NMR, and a

relaxation delay of 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
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Sample Preparation: A drop of the neat liquid sample of (-)-p-Mentha-1,5-diene is placed

between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates is recorded and subtracted from the sample

spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the IR

spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a

Gas Chromatography (GC) system for separation and purification. A dilute solution of the

sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) with an electron

ionization (EI) source is commonly used.

GC Separation: The sample is vaporized and passed through a capillary column (e.g., a non-

polar column like DB-5) with a temperature program to separate the components.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV)

to generate the molecular ion and fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, and a mass spectrum is

generated by plotting the relative intensity versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (-)-p-Mentha-1,5-diene.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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